molecular formula C14H14O3 B6356899 2-(3,4-Dimethoxyphenyl)phenol CAS No. 1177240-21-9

2-(3,4-Dimethoxyphenyl)phenol

Cat. No.: B6356899
CAS No.: 1177240-21-9
M. Wt: 230.26 g/mol
InChI Key: VLNJXSFFPIIXNV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)phenol ( 1177240-21-9) is a high-purity biphenyl derivative supplied with a minimum purity of 95%, accompanied by batch-specific Certificate of Analysis (COA) for quality traceability . This compound serves as a versatile synthetic intermediate in advanced organic chemistry and pharmaceutical research. Its molecular structure, featuring a phenolic group linked to a dimethoxyphenyl ring, makes it a valuable building block for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . Researchers utilize this chemical in the development of novel pharmaceutical candidates and functional materials, leveraging its bifunctional nature to create molecules with potential biological activity or specific material properties . As a key intermediate, it facilitates exploration in areas such as polymer chemistry and the synthesis of advanced material precursors. This compound is offered with flexible custom synthesis options, from gram to kilogram scale, to support both laboratory-scale research and larger industrial projects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-8-7-10(9-14(13)17-2)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNJXSFFPIIXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653507
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177240-21-9
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenol can be synthesized through several methods. One common method involves the reaction of veratraldehyde with peracetic acid, followed by hydrolysis with potassium hydroxide in aqueous alcohol. The reaction mixture is then concentrated, acidified, and extracted with ether to obtain the compound .

Industrial Production Methods

In industrial settings, the synthesis of 3,4-dimethoxyphenol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(3,4-Dimethoxyphenyl)phenol, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
This compound C₁₄H₁₄O₃ 230.26 Phenol, dimethoxy Reference compound
3,4-Dimethoxyphenol C₈H₁₀O₃ 166.16 Phenol, dimethoxy Single aromatic ring; higher polarity
2-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-benzenemethanol C₁₈H₂₂O₆ 334.37 Benzyl alcohol, multiple methoxy Additional hydroxyl and methoxy groups
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Ketone, dimethoxy Aliphatic chain with ketone functionality
1-(3,4-Dimethoxyphenyl)-2-phenylethanol C₁₆H₁₈O₃ 258.31 Secondary alcohol, dimethoxy Ethanol bridge; lower acidity

Physicochemical Properties

  • Solubility: this compound is less polar than 3,4-Dimethoxyphenol (single-ring analog) due to its biphenyl structure, leading to reduced water solubility but enhanced lipophilicity . Compounds with hydroxyl groups (e.g., benzyl alcohol in ’s compound 3) exhibit higher solubility in polar solvents compared to purely aromatic analogs .
  • Acidity: The phenolic -OH group in this compound is more acidic (pKa ~10) than the secondary alcohol in 1-(3,4-Dimethoxyphenyl)-2-phenylethanol (pKa ~15–16) due to resonance stabilization of the phenoxide ion .

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